6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid hydrochloride
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Overview
Description
6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid hydrochloride is a pyridazine-based compound with the molecular formula C9H11ClN2O3 and a molecular weight of 230.6 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 5-methoxypyridazine-3-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions for several hours. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced using reagents like alkyl halides or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, Grignard reagents in anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or halogenated derivatives.
Scientific Research Applications
6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways.
Comparison with Similar Compounds
6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid hydrochloride can be compared with other pyridazine-based compounds, such as:
6-cyclopropyl-5-methylpyridazine-3-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group, leading to different chemical properties and reactivity.
5-methoxy-6-phenylpyridazine-3-carboxylic acid:
6-cyclopropyl-3-pyridazinecarboxylic acid: Lacks the methoxy group, resulting in different reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2763755-64-0 |
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Molecular Formula |
C9H11ClN2O3 |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H10N2O3.ClH/c1-14-7-4-6(9(12)13)10-11-8(7)5-2-3-5;/h4-5H,2-3H2,1H3,(H,12,13);1H |
InChI Key |
LNFWWLKKEKISTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NN=C1C2CC2)C(=O)O.Cl |
Purity |
90 |
Origin of Product |
United States |
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